molecular formula C21H22BrNO3 B1292944 4'-Bromo-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone CAS No. 898755-99-2

4'-Bromo-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone

Cat. No. B1292944
M. Wt: 416.3 g/mol
InChI Key: JDWZLXAWRDRFFI-UHFFFAOYSA-N
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Description

The compound "4'-Bromo-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone" is a brominated benzophenone derivative with a spirocyclic structure incorporating an azaspiro[4.5]decane moiety. This structure is of interest due to its potential applications in various fields, including materials science and pharmaceuticals, where spirocyclic compounds often exhibit unique physical and chemical properties .

Synthesis Analysis

The synthesis of related spirocyclic compounds has been demonstrated through various methods. For instance, the use of bromoepoxide as a chiral building block derived from malic acid has been shown to be effective in constructing spirocyclic frameworks, as seen in the synthesis of optically active pheromones . Similarly, the synthesis of difluoroalkylated 2-azaspiro[4.5]decanes has been achieved using copper-catalyzed difluoroalkylation of N-benzylacrylamides, indicating the versatility of spirocyclic structures in organic synthesis .

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is characterized by the presence of a spiro junction, where two rings are joined at a single atom. This configuration can significantly influence the compound's stereochemistry and reactivity. The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including NMR and XRD, which provide detailed information about the arrangement of atoms and the stereochemistry of the molecule .

Chemical Reactions Analysis

Spirocyclic compounds can undergo a range of chemical reactions, including radical addition, dearomatizing cyclization, and Friedel-Crafts reactions. These reactions are crucial for the functionalization and transformation of the spirocyclic core into more complex structures with desired properties. For example, the synthesis of brominated benzophenone derivatives involves bromination and demethylation reactions, which are key steps in the preparation of compounds with potential antioxidant properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds are influenced by their unique molecular structure. These properties include solubility, melting point, and photoluminescence, which can be tailored for specific applications. For instance, the fluorescence properties of brominated benzene derivatives have been studied, revealing their potential use in optoelectronic devices due to their aggregation-induced emission (AIE) characteristics . The antioxidant activities of bromophenols derived from spirocyclic compounds have also been evaluated, showing their effectiveness as radical scavengers .

Scientific Research Applications

Antitubercular Drug Research

4'-Bromo-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone has been studied in the context of antitubercular drugs. For instance, a compound closely related to it, BTZ043, has shown promise as an antitubercular drug candidate, with studies focusing on its structural elucidation through X-ray, variable temperature NMR, and DFT study (Richter et al., 2022). This research underscores the potential of such compounds in treating tuberculosis.

Antiviral Properties

Compounds containing the 1,4-dioxa-8-azaspiro[4.5]decane moiety, a structural feature similar to the query compound, have been investigated for their antiviral properties. Research has shown that certain spirothiazolidinone derivatives exhibit strong activity against influenza A/H3N2 virus and human coronavirus (Apaydın et al., 2020). This highlights the potential of such compounds in developing antiviral medications.

Neurological and Cardiovascular Studies

In neurological and cardiovascular contexts, certain 1,4-dioxa-7-azaspiro[4.5]decanes, structurally similar to the query compound, have been synthesized and evaluated for their in vivo dopamine agonist activity, particularly in cardiovascular assays (Brubaker & Colley, 1986). This research can contribute to the development of treatments for neurological disorders and cardiovascular diseases.

Synthesis and Chemical Properties

The synthesis and exploration of the chemical properties of compounds with structures similar to 4'-Bromo-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone have been an area of interest. Research has focused on various synthesis methods and the exploration of their physicochemical properties, which can be fundamental in understanding their potential applications in various fields of medicine and chemistry (Burge, Collins, & Reitze, 1983).

Future Directions

The future directions for this compound are not clear from the available information. It could potentially be used in research and development, but more information would be needed to confirm this .

properties

IUPAC Name

(4-bromophenyl)-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrNO3/c22-18-7-5-16(6-8-18)20(24)19-4-2-1-3-17(19)15-23-11-9-21(10-12-23)25-13-14-26-21/h1-8H,9-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWZLXAWRDRFFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC=CC=C3C(=O)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643758
Record name (4-Bromophenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(4-bromophenyl)methanone

CAS RN

898755-99-2
Record name Methanone, (4-bromophenyl)[2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898755-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromophenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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